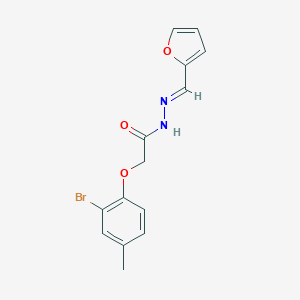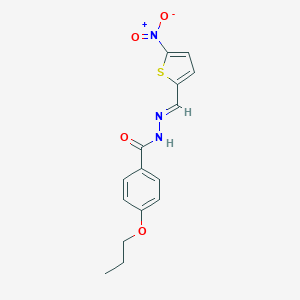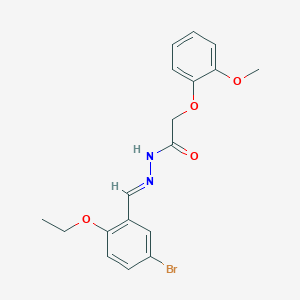
1-(2,4-Dinitrophenyl)-3-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrophenyl is a chemical group derived from 2,4-dinitrophenol, which is a yellow, crystalline solid that is used in manufacturing a variety of things such as dyes, wood preservatives, and pesticides . Piperazine is a cyclic organic compound that is used in the manufacture of plastics, resins, pesticides, brake fluid and other industrial materials.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the IR, 1H NMR, and 13C NMR spectra provide valuable information about the functional groups and the carbon skeleton of a molecule .Chemical Reactions Analysis
2,4-Dinitrophenylhydrazine is known to react with aldehydes and ketones to form yellow, orange, or reddish-orange precipitates .Physical And Chemical Properties Analysis
2,4-Dinitrophenylhydrazine is a red to orange solid. It is a substituted hydrazine . The solid is relatively sensitive to shock and friction .Applications De Recherche Scientifique
Analytical Chemistry: Chiral Separation
1-(2,4-Dinitrophenyl)-3-methylpiperazine: is utilized in analytical chemistry for the chiral separation of amino acids. It reacts with primary amines to form derivatives that can be separated by reverse-phase chromatography, allowing for the distinction between D- and L-amino acids .
Biomedicine: Drug Development
In biomedicine, this compound’s derivatives, such as hydrazones, are explored for their therapeutic potential against diseases like cancer, Alzheimer’s, and leishmaniasis. They are also investigated for their use in site-specific drug release, which could enhance targeted drug delivery to tumor tissues or thrombotic areas .
Pharmaceuticals: Fungicide and Metal-Extracting Agents
Hydrazone derivatives of 1-(2,4-Dinitrophenyl)-3-methylpiperazine are used in pharmaceuticals as fungicides and metal-extracting agents. These properties are significant for developing new medications and treatments for various mental disorders and illnesses like tuberculosis and leprosy .
Agriculture: Pesticide Development
The compound’s derivatives are being studied for their use in agriculture, particularly in the development of new pesticides. Their ability to act as fungicides could lead to more effective crop protection solutions .
Material Science: Electrochromic Devices
In material science, the compound is part of the synthesis of conjugated oligomers used in electrochromic devices. These oligomers exhibit multiple redox processes and changes in electronic absorption spectra, which are essential for developing smart windows and displays .
Environmental Science: Sensor Materials
Derivatives of 1-(2,4-Dinitrophenyl)-3-methylpiperazine are used to construct sensor materials for detecting environmental hazards such as fluoride ions, cyanide ions, heavy metals, and poisonous fumes. This application is crucial for monitoring and maintaining environmental safety .
Supramolecular Chemistry: Molecular Systems
This compound contributes to the creation of complex molecular systems in supramolecular chemistry, which include controlled switching, rotational motion, and potential data storage applications. These systems leverage the electrochemical properties of bipyridinium ions, which are related to the compound’s derivatives .
Photoredox Catalysis: Synthesis of Phenanthridines
In the field of photoredox catalysis, 1-(2,4-Dinitrophenyl)-3-methylpiperazine is involved in the metal-free visible-light photoredox-catalyzed intermolecular cyclization reactions. This process is used to synthesize phenanthridines, compounds with various applications in medicinal chemistry .
Safety And Hazards
Propriétés
IUPAC Name |
1-(2,4-dinitrophenyl)-3-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-8-7-13(5-4-12-8)10-3-2-9(14(16)17)6-11(10)15(18)19/h2-3,6,8,12H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUHRNFZJODRNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dinitrophenyl)-3-methylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-N-[3-(furan-2-ylmethylene-hydrazinocarbonyl)-phenyl]-benzamide](/img/structure/B386785.png)
![N-(4-{[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]carbonyl}phenyl)octanamide](/img/structure/B386786.png)
![N-[1-({2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)-2-methylbutyl]benzamide](/img/structure/B386787.png)
![N-[4-({2-[1-(1-naphthyl)ethylidene]hydrazino}carbonyl)phenyl]octanamide](/img/structure/B386790.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B386793.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B386796.png)
![2-N-[(E)-(3-chlorophenyl)methylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B386797.png)


![2-(4-Methylphenoxy)-N'-[(E)-(2-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B386804.png)
![3,3-Bis[4-(benzylideneamino)phenyl]-1-isoindolinone](/img/structure/B386805.png)

![2-[(4-hydroxy-3,5-dimethylbenzyl)sulfanyl]-N'-{2-nitrobenzylidene}acetohydrazide](/img/structure/B386809.png)